N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine
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Overview
Description
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine: is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of an isopropyl group, a methoxy group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon) to facilitate the reaction.
Reaction Steps: The isopropylamine is reacted with 4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine under reflux conditions to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinone, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine can be compared with other similar compounds, such as:
N-isopropyl-4-methoxy-6-(3-methoxyphenoxy)picolinamide: This compound has a similar structure but with a different substituent on the pyrimidine ring.
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinone: An oxidized derivative with different chemical properties.
This compound derivatives: Various derivatives with modified functional groups for specific applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-5(2)13-8-14-6(9(10,11)12)4-7(15-8)16-3/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGXYQMCHTOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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